10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
Myriceric acid C is a natural product that belongs to the class of triterpenoidsThis compound has garnered attention due to its cytotoxic activity against various cancer cell lines, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myriceric acid C involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic route often includes oxidation, reduction, and esterification reactions under controlled conditions. For instance, the preparation may involve the use of reagents like pyridinium chlorochromate for oxidation and lithium aluminum hydride for reduction .
Industrial Production Methods: Industrial production of myriceric acid C can be achieved through continuous-flow chemistry, which allows for the continuous synthesis of the compound under controlled and mild conditions. This method enhances synthetic efficiency through automation and process optimization, enabling easy coupling of individual reaction steps without the need for isolation and purification of intermediates .
Chemical Reactions Analysis
Types of Reactions: Myriceric acid C undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like pyridinium chlorochromate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in appropriate solvents.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of myriceric acid C, which can be further modified to enhance its biological activity .
Scientific Research Applications
Myriceric acid C has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex triterpenoid derivatives.
Mechanism of Action
The mechanism of action of myriceric acid C involves its interaction with endothelin receptors. By binding to these receptors, it inhibits the endothelin-1-induced increase in cytosolic free calcium concentration, thereby exerting its cytotoxic effects. This interaction disrupts cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
- Myriceric acid A
- Myriceric acid D
- Bosentan
- Ambrisentan
Comparison: Myriceric acid C is unique due to its specific cytotoxic activity against certain cancer cell lines and its ability to act as an endothelin receptor antagonist. Compared to myriceric acid A and D, myriceric acid C has shown higher affinity for endothelin receptors, making it a more potent compound in this regard .
Properties
IUPAC Name |
10-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOHHYHCCUJBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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